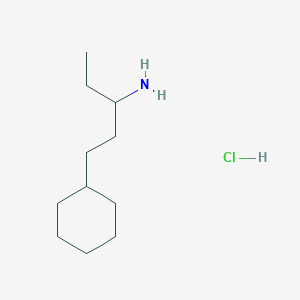

1-Cyclohexylpentan-3-amine hydrochloride

Description

Properties

IUPAC Name |

1-cyclohexylpentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-2-11(12)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUXOOTYMVSIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221722-49-1 | |

| Record name | Cyclohexanepropanamine, α-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination of Cyclohexanone with Pentan-3-amine

The most commonly reported preparation method for 1-Cyclohexylpentan-3-amine hydrochloride involves the reductive amination of cyclohexanone with pentan-3-amine. This synthetic route is favored due to its efficiency, mild reaction conditions, and relatively high yield.

- Reactants: Cyclohexanone and pentan-3-amine.

- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is typically used to reduce the intermediate imine formed between the ketone and amine.

- Reaction Conditions: The reaction is conducted under mild, often slightly acidic conditions to facilitate imine formation and subsequent reduction.

- Salt Formation: After the reductive amination, the free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

$$

\text{Cyclohexanone} + \text{Pentan-3-amine} \xrightarrow[\text{HCl}]{\text{NaBH}_3\text{CN}} \text{this compound}

$$

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Imine formation | Cyclohexanone + Pentan-3-amine | Intermediate imine |

| Reduction | Sodium cyanoborohydride, mild acid | 1-Cyclohexylpentan-3-amine (free base) |

| Salt formation | Hydrochloric acid | This compound |

This method is scalable and amenable to continuous flow industrial processes, where catalysts and optimized parameters improve yield and efficiency.

Multi-step Synthesis via Oxidation and Reduction Pathways

Alternative synthetic routes involve multi-step transformations starting from cyclohexyl-substituted precursors or related intermediates. These methods often include:

- Oxidation: Conversion of primary amines to imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Subsequent reduction of these intermediates to the desired amine using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: Formation of amide derivatives or other substituted analogs via nucleophilic substitution with acid chlorides or anhydrides.

While these routes are more complex, they allow for the synthesis of derivatives and analogs for research purposes.

Industrial Considerations and Continuous Flow Synthesis

Industrial production often employs continuous flow chemistry to:

- Enhance reaction control and reproducibility.

- Improve safety when handling reactive intermediates.

- Increase throughput and yield.

Catalysts and optimized temperature, pressure, and solvent systems are used to maximize efficiency in the reductive amination step and subsequent salt formation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive amination | Cyclohexanone, Pentan-3-amine, NaBH3CN, HCl | Mild conditions, high yield, scalable | Requires careful control of pH and reducing agent |

| Multi-step oxidation/reduction | Oxidants (KMnO4, H2O2), Reductants (LiAlH4, NaBH4) | Access to derivatives, versatile | Multi-step, longer synthesis time |

| Enantioselective amide coupling | N-Boc amines, acid chlorides, catalytic hydrogenation | Stereoselective, adaptable | More complex, requires protecting groups |

| Continuous flow industrial synthesis | Catalysts, optimized flow reactors | Efficient, scalable, safe | Requires specialized equipment |

Research Findings and Data

- Reductive amination using sodium cyanoborohydride typically achieves yields above 80% under optimized conditions.

- The hydrochloride salt form improves water solubility significantly, facilitating purification and handling.

- Oxidation/reduction sequences provide routes to various functionalized derivatives, useful in medicinal chemistry.

- Continuous flow processes have demonstrated improved reaction times and product purity compared to batch synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpentan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Acid chlorides or anhydrides are often used in acylation reactions.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1-Cyclohexylpentan-3-amine hydrochloride has diverse applications across several scientific disciplines:

Chemistry

- Building Block for Synthesis : Serves as a precursor for synthesizing more complex molecules, including surfactants that enhance membrane protein solubilization and crystallization.

Biochemistry

- Surfactant Production : Acts as a hydrophilic component in surfactants, influencing their Hydrophile-Lipophile Balance (HLB) and enhancing their performance in biochemical applications.

Analytical Chemistry

- Calibration and Validation : Used as a standard in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its well-defined chemical properties contribute to the accuracy and reliability of analytical methods.

The compound exhibits potential biological activities, which may include:

- Interaction with Molecular Targets : The amine group can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing their activity. This mechanism may involve pathways related to neurotransmitter modulation or enzyme inhibition.

Case Study 1: Surfactant Development

In a study focusing on surfactants derived from this compound, researchers demonstrated improved performance in solubilizing membrane proteins. The surfactants were evaluated for their efficacy in crystallization processes, showing enhanced results compared to traditional surfactants.

| Surfactant Type | Performance Metric | Result |

|---|---|---|

| Traditional | Membrane Protein Solubilization | Low |

| Derived from 1-Cyclohexylpentan-3-amine | Membrane Protein Solubilization | High |

Case Study 2: Analytical Chemistry Applications

In analytical chemistry, this compound was utilized to validate HPLC methods. The compound's consistent behavior across various tests ensured method reliability.

| Analytical Method | Purpose | Outcome |

|---|---|---|

| HPLC | Calibration | Successful |

| NMR | Validation | Accurate Results |

Mechanism of Action

The mechanism of action of 1-Cyclohexylpentan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include neurotransmitter modulation or enzyme inhibition.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Amine Hydrochlorides

Structural and Functional Differences

Backbone and Substituent Variations :

- 1-Cyclohexylpentan-3-amine HCl has a linear pentan-3-amine chain with a bulky cyclohexyl group, which may confer steric hindrance and influence receptor binding or solubility. In contrast, memantine HCl features a rigid adamantane structure, enhancing its blood-brain barrier penetration .

- 3-Cyclohexylcyclobutan-1-amine HCl (CAS 1909337-43-4) incorporates a strained cyclobutane ring, likely reducing conformational flexibility compared to the pentane backbone of the target compound .

Synthetic Routes: Synthesis of cyclohexyl-substituted amines often involves alkylation of amines with cyclohexyl halides or reductive amination. Chlorphenoxamine HCl and benzydamine HCl are synthesized via aromatic substitution or esterification, reflecting their aryl-substituted structures .

Memantine’s adamantane core further increases hydrophobicity, correlating with its CNS activity . Hydrochloride salts generally improve aqueous solubility; for example, 3-cyclohexylcyclobutan-1-amine HCl is reported with ≥95% purity for consistent experimental results .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: While memantine and chlorphenoxamine are clinically approved, 1-cyclohexylpentan-3-amine HCl may serve as a precursor for neuroactive or antimicrobial agents, given structural similarities to known bioactive amines .

- Material Science : Cyclohexyl-substituted amines are explored in polymer chemistry due to their rigidity and thermal stability, as seen with 3-cyclohexylcyclobutan-1-amine HCl .

Biological Activity

1-Cyclohexylpentan-3-amine hydrochloride is an organic compound categorized under amines, characterized by a cyclohexyl group attached to a pentan-3-amine backbone. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₂₄ClN

- Molecular Weight : 205.77 g/mol

- Solubility : The hydrochloride salt form enhances its solubility in water, facilitating various biochemical applications.

This compound interacts with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of target molecules. The primary pathways involved may include:

- Neurotransmitter Modulation : Potentially affecting neurotransmitter systems, which could lead to alterations in mood and behavior.

- Enzyme Inhibition : Acting as an inhibitor for specific enzymes, thereby impacting metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Surfactant Efficiency | Improved membrane protein solubilization using surfactants derived from the compound. |

| Study 2 | Enzyme Interaction | Demonstrated enzyme inhibition through binding interactions affecting metabolic pathways. |

| Study 3 | Neurotransmitter Effects | Potential modulation of neurotransmitter systems was observed, suggesting implications for mood regulation. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that yield various derivatives with potential enhanced biological properties. For instance:

- Oxidation Reactions : The amine group can be oxidized to form imines or nitriles.

- Reduction Reactions : Reduction can yield secondary or tertiary amines.

- Substitution Reactions : Nucleophilic substitution can lead to the formation of amides or other derivatives .

These derivatives may exhibit distinct pharmacokinetic profiles and biological activities compared to the parent compound.

Q & A

Basic Research Question

- HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30). UV detection at 210 nm ensures sensitivity to amine and salt forms .

- Titration : Non-aqueous potentiometric titration with 0.1 M HClO4 in glacial acetic acid to determine hydrochloride content .

- Spectroscopy : Confirm structure via FT-IR (N–H stretch at ~2500 cm⁻¹, Cl⁻ peak at 600 cm⁻¹) and ¹H/¹³C NMR (cyclohexyl protons at δ 1.2–1.8 ppm, amine protons at δ 2.5–3.0 ppm) .

What safety protocols are critical when handling this compound in the lab?

Basic Research Question

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). Dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent decomposition .

How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound?

Advanced Research Question

- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, standardized drying methods) .

- Cross-Validation : Compare results across multiple techniques (e.g., DSC for melting point, Karl Fischer titration for water content) .

- Literature Review : Analyze batch-specific data (e.g., solvent residues, polymorphic forms) that may affect properties .

What strategies are effective for scaling up the synthesis of this compound?

Advanced Research Question

- Continuous Flow Reactors : Improve heat/mass transfer for cyclohexylation steps, reducing reaction time from hours to minutes .

- Automation : Use programmable syringes for precise HCl addition, minimizing human error during hydrochloridation .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

How can the biological activity of this compound be systematically evaluated?

Advanced Research Question

- In Vitro Assays : Test receptor binding affinity (e.g., NMDA or sigma receptors) using radioligand displacement assays .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450-mediated degradation .

- Toxicity Screening : Perform MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values .

What methodologies are suitable for studying the stability of this compound under varying conditions?

Advanced Research Question

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via HPLC-MS to identify instability pathways .

- pH Stability : Dissolve in buffers (pH 1–13) and monitor decomposition kinetics using UV-Vis spectroscopy at 210 nm .

- Long-Term Stability : Store samples at 25°C/60% RH for 6–12 months and assay monthly for potency and impurities .

How can structural analogs of this compound be designed to enhance pharmacological properties?

Advanced Research Question

- SAR Studies : Modify the cyclohexyl group (e.g., fluorination at C3) or amine backbone (e.g., branching at C2) to alter lipophilicity and bioavailability .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict binding modes with target receptors and optimize steric/electronic effects .

- Retrosynthetic Analysis : Employ AI-driven tools (e.g., Pistachio) to propose novel synthetic routes for derivatives with improved yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.